

# Spectroscopic Analysis of CAS 4437-20-1: A Technical Guide

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## Compound of Interest

Compound Name: *Difuroyl Disulfide*

Cat. No.: *B12302429*

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## Introduction

This technical guide provides an in-depth analysis of the spectroscopic properties of the compound with CAS number 4437-20-1, identified as Difurfuryl disulfide. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines the experimental protocols for these analyses, and presents a logical workflow for the spectroscopic characterization of this compound.

## Spectroscopic Data

The following sections present the quantitative NMR and FTIR data for Difurfuryl disulfide in structured tables for clear interpretation and comparison.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

The <sup>1</sup>H NMR spectrum of Difurfuryl disulfide provides information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in a deuterated chloroform (CDCl<sub>3</sub>) solvent, is summarized below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35	Doublet of Doublets	2H	H5
6.31	Doublet of Doublets	2H	H4
6.22	Doublet of Doublets	2H	H3
3.75	Singlet	4H	Methylene (-CH <sub>2</sub> -)

Table 1: <sup>1</sup>H NMR spectral data of Difurfuryl disulfide.

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the Difurfuryl disulfide molecule. The data presented was also obtained using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.

Chemical Shift ( $\delta$ ) ppm	Assignment
151.7	C2
142.6	C5
110.7	C4
108.5	C3
31.8	Methylene (-CH <sub>2</sub> -)

Table 2: <sup>13</sup>C NMR spectral data of Difurfuryl disulfide.

## FTIR (Fourier-Transform Infrared) Spectroscopy Data

The FTIR spectrum identifies the functional groups present in Difurfuryl disulfide based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3113	Weak	C-H stretch (furan ring)
2925	Weak	C-H stretch (methylene)
1504	Medium	C=C stretch (furan ring)
1235	Medium	C-O-C stretch (furan ring)
1012	Strong	C-O stretch
740	Strong	C-H out-of-plane bend

Table 3: FTIR spectral data of Difurfuryl disulfide.

## Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FTIR spectra of Difurfuryl disulfide.

### NMR Spectroscopy Protocol

#### 2.1.1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of Difurfuryl disulfide.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

#### 2.1.2. <sup>1</sup>H NMR Acquisition:

- Place the NMR tube in the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum using a standard single-pulse experiment.

- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals and determine the multiplicities of the peaks.

#### 2.1.3. $^{13}\text{C}$ NMR Acquisition:

- Use the same sample prepared for  $^1\text{H}$  NMR.
- Switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
- Process the FID with an appropriate window function and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## FTIR Spectroscopy Protocol

#### 2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small drop of neat liquid Difurfuryl disulfide directly onto the center of the ATR crystal.

#### 2.2.2. Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a spectral range of 4000-400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant peaks.

## Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of CAS 4437-20-1.

#### *Workflow for the spectroscopic analysis of CAS 4437-20-1.*

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